
4-Propylpiperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylpiperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions in the ring The propyl group at the 4-position and the carbaldehyde group at the 1-position make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpiperazine-1-carbaldehyde typically involves the reaction of piperazine with propyl bromide to introduce the propyl group at the 4-position. This is followed by the oxidation of the resulting 4-propylpiperazine to introduce the carbaldehyde group at the 1-position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) for the oxidation step .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to make the process more efficient .
Chemical Reactions Analysis
Types of Reactions
4-Propylpiperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The propyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-Propylpiperazine-1-carboxylic acid.
Reduction: 4-Propylpiperazine-1-methanol.
Substitution: Various 4-substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
4-Propylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of various chemical products, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of 4-Propylpiperazine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine-1-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
4-Ethylpiperazine-1-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
4-Butylpiperazine-1-carbaldehyde: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
4-Propylpiperazine-1-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in the synthesis of various derivatives .
Properties
CAS No. |
21863-65-0 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-propylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C8H16N2O/c1-2-3-9-4-6-10(8-11)7-5-9/h8H,2-7H2,1H3 |
InChI Key |
PPKZVDHYJDJXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


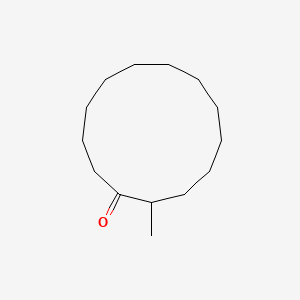
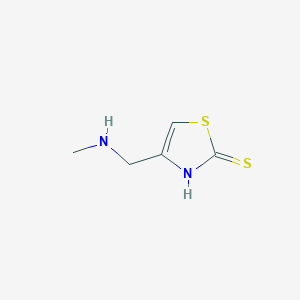
![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

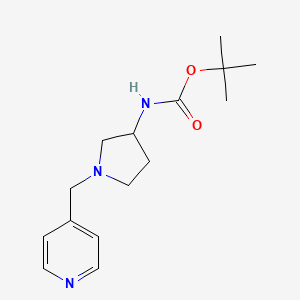
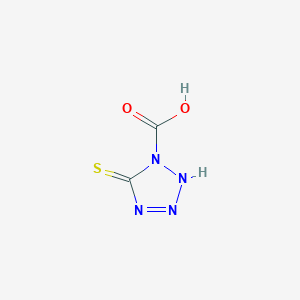
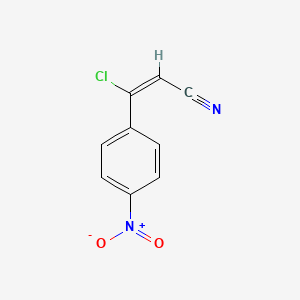
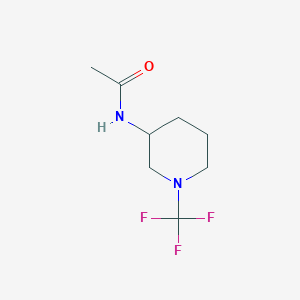


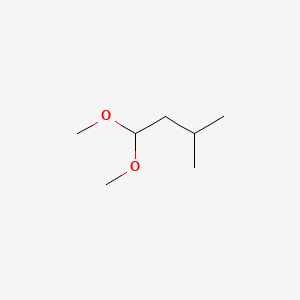
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)

![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
